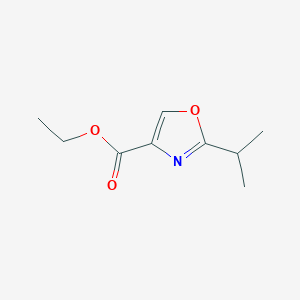Ethyl 2-isopropyloxazole-4-carboxylate
CAS No.:
Cat. No.: VC3262336
Molecular Formula: C9H13NO3
Molecular Weight: 183.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13NO3 |
|---|---|
| Molecular Weight | 183.2 g/mol |
| IUPAC Name | ethyl 2-propan-2-yl-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 |
| Standard InChI Key | ZJVPOLAXQXKZFM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=COC(=N1)C(C)C |
Introduction
Structural Characteristics and Chemical Properties
Ethyl 2-isopropyloxazole-4-carboxylate belongs to the family of oxazole derivatives, featuring a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The molecular structure consists of an oxazole core with an isopropyl substituent at the 2-position and an ethyl carboxylate group at the 4-position. This arrangement contributes to its distinct reactivity patterns and potential applications in various chemical transformations.
The compound possesses several key structural features that influence its chemical behavior:
-
The oxazole ring provides aromaticity and stability to the molecular framework, while also offering sites for electrophilic and nucleophilic reactions.
-
The isopropyl group at the 2-position contributes hydrophobicity and steric bulk, which can influence binding interactions with biological targets.
-
The ethyl carboxylate moiety at the 4-position serves as a functional handle for further chemical modifications and introduces hydrogen bond acceptor capacity.
Based on structural similarities with related oxazole compounds, Ethyl 2-isopropyloxazole-4-carboxylate likely exhibits moderate solubility in common organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide, while showing limited solubility in water . The compound's physical state at ambient conditions is expected to be a crystalline solid with a molecular weight approximating 195-200 g/mol.
Comparative Structural Analysis
The structural features of Ethyl 2-isopropyloxazole-4-carboxylate can be better understood when compared with analogous compounds. The table below highlights structural comparisons with related oxazole derivatives:
| Compound | Key Structural Differences | Expected Impact on Properties |
|---|---|---|
| Ethyl 2-isopropyloxazole-4-carboxylate | Isopropyl group at 2-position | Enhanced lipophilicity, increased steric bulk |
| Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate | Ethyl at 2-position, methyl at 5-position | Reduced steric bulk, different electronic distribution |
| 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester | Aminophenyl substituent at 2-position | Increased hydrogen bonding capacity, different spatial arrangement |
| Ethyl 2-cyclopropyloxazole-4-carboxylate | Cyclopropyl group at 2-position | Similar steric volume but different geometry |
Chemical Reactivity and Modifications
The chemical versatility of Ethyl 2-isopropyloxazole-4-carboxylate stems from its functional groups and heterocyclic structure. Key reactivity patterns likely include:
-
Ester hydrolysis to yield the corresponding carboxylic acid.
-
Transesterification to produce alternative esters.
-
Reduction of the carboxylate group to yield alcohols or aldehydes.
-
Electrophilic aromatic substitution reactions on the oxazole ring, although with reduced reactivity compared to more electron-rich heterocycles.
These transformation possibilities make Ethyl 2-isopropyloxazole-4-carboxylate a versatile building block for the synthesis of more complex molecules with tailored properties. The ability to selectively modify specific positions of the molecule enables the creation of diverse derivatives for structure-activity relationship studies.
The combination of the oxazole ring's electronic properties with the steric influence of the isopropyl group creates a unique reactivity profile that can be exploited in targeted synthesis strategies. This reactivity pattern distinguishes it from other heterocyclic compounds and contributes to its value in organic synthesis applications.
Analytical Characterization
Standard analytical methods for the characterization of Ethyl 2-isopropyloxazole-4-carboxylate include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features.
-
Mass spectrometry to determine molecular weight and fragmentation patterns.
-
Infrared spectroscopy to identify functional group absorptions.
-
High-Performance Liquid Chromatography (HPLC) to assess purity and stability.
The compound would be expected to display characteristic NMR signals for the isopropyl group (doublet for methyl protons and septet for the methine proton), the ethyl carboxylate group (triplet and quartet patterns), and the single proton of the oxazole ring at the 5-position. Mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight and fragment ions resulting from the loss of the ethyl and isopropyl groups.
Infrared spectroscopy would reveal characteristic absorptions for the C=O stretching of the ester group (approximately 1700-1730 cm⁻¹), C=N stretching of the oxazole ring, and C-H stretching of the alkyl groups.
Research Limitations and Future Directions
Current Research Limitations
Research on Ethyl 2-isopropyloxazole-4-carboxylate faces several limitations:
-
Limited published data on specific biological activities.
-
Incomplete characterization of physicochemical properties.
-
Sparse information on optimized synthetic routes and scalability.
-
Insufficient structure-activity relationship studies comparing the effects of the isopropyl group versus other alkyl substituents.
These gaps present opportunities for further investigation to fully elucidate the potential of this compound in various applications.
Future Research Directions
Promising areas for future research include:
-
Comprehensive evaluation of biological activities, including enzyme inhibition assays and receptor binding studies.
-
Development of more efficient synthetic routes with improved yields and reduced environmental impact.
-
Exploration of structure-activity relationships through the synthesis and testing of analogues with modified substituents.
-
Investigation of potential applications in materials science, particularly in polymer chemistry.
-
Computational studies to predict interactions with biological targets and to guide rational design of derivatives with enhanced properties.
Advancements in these areas would significantly contribute to the understanding of the compound's utility and expand its applications across multiple scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume